REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[CH3:23][OH:24].[CH:10]([CH:11]([CH3:12])[CH3:13])=[O:14].[CH:15]([CH3:16])=[O:17].[NH2:1][c:2]1[cH:3][c:4]([OH:8])[cH:5][cH:6][cH:7]1.[Pb:9].[Pt:22]>>[N:1]([c:2]1[cH:3][c:4]([OH:8])[cH:5][cH:6][cH:7]1)([CH2:10][CH:11]([CH3:12])[CH3:13])[CH2:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Pb]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Pt]
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Name
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|
Type
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product
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Smiles
|
CCN(CC(C)C)c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |